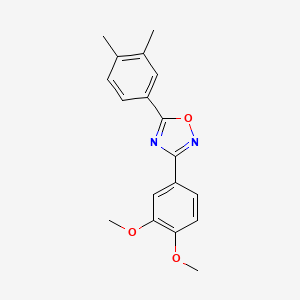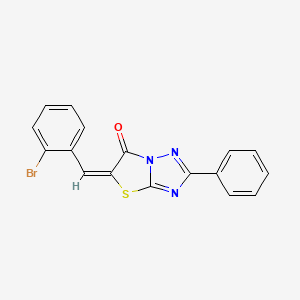![molecular formula C20H19NO6S B11602324 (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethanesulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, (3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE could be explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.
作用机制
The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- (4-Ethanesulfonyl-2-trifluoromethylphenyl)-methanol
- 1-(ethanesulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, (3E)-6-(ETHANESULFONYL)-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and development.
属性
分子式 |
C20H19NO6S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
3-[(Z)-2-(4-ethoxyphenyl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO6S/c1-3-26-14-7-5-13(6-8-14)18(22)12-17-20(23)27-19-10-9-15(11-16(19)21-17)28(24,25)4-2/h5-12,22H,3-4H2,1-2H3/b18-12- |
InChI 键 |
NFWLLVLFVCVQEJ-PDGQHHTCSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)S(=O)(=O)CC)OC2=O)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)S(=O)(=O)CC)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11602244.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602253.png)
![3-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11602254.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)

![2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602286.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11602298.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
